N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite

Description

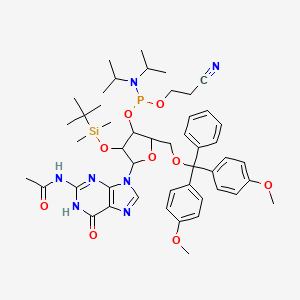

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite (CAS 944138-03-8) is a critical reagent in solid-phase oligonucleotide synthesis, particularly for RNA sequences requiring 2′-O-silyl protection. Its structure includes:

- N2-Acetyl: Protects the exocyclic amine of guanosine, ensuring nucleobase stability during synthesis .

- 2′-O-TBDMS: A bulky silyl ether protecting the ribose 2′-OH, which is resistant to acidic conditions (e.g., DMT deprotection) and removable via fluoride-based reagents .

- 5′-O-DMT: A dimethoxytrityl group enabling stepwise elongation via acid-labile deprotection .

- 3′-CE Phosphoramidite: A cyanoethyl-protected phosphoramidite moiety that facilitates phosphodiester bond formation during coupling .

Molecular Formula: C48H64N7O9PSi

Molecular Weight: 942.12 g/mol

Purity: ≥98% (by ¹H NMR and HPLC)

Storage: -20°C under inert gas, protected from light and humidity .

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYJRDKFZTURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N7O9PSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Group Strategy for Guanosine Functionalization

Sequential Protection of Hydroxyl and Amine Groups

Guanosine contains three hydroxyl groups (2'-, 3'-, 5'-OH) and an exocyclic N2 amine, necessitating orthogonal protection to avoid cross-reactivity:

- 5'-O-Dimethoxytritylation (DMT) :

2'-O-tert-Butyldimethylsilylation (TBDMS) :

- Reagents : tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMF.

- Regioselectivity : Transient protection of the 3'-OH via temporary silylation (e.g., trimethylsilyl imidazole) ensures 2'-O-TBDMS selectivity. Undesired 3'-O-TBDMS isomers (~30%) are removed via silica gel chromatography.

- Yield : 60–70%.

N2-Acetylation :

Stepwise Synthesis and Reaction Optimization

Synthetic Route Overview

The synthesis proceeds in four stages (Figure 1):

- 5'-O-DMT Protection → 2. 2'-O-TBDMS Protection → 3. N2-Acetylation → 4. 3'-O-Phosphoramidite Formation .

5'-O-DMT Protection

- Procedure :

- Key Data :

Parameter Value Reaction Time 12 h Temperature 25°C Purity (HPLC) >98% Isolated Yield 88%

2'-O-TBDMS Protection

N2-Acetylation

3'-O-Phosphoramidite Formation

Analytical Characterization and Quality Control

Spectroscopic Validation

Challenges and Mitigation Strategies

Regioselective Silylation

Phosphitylation Side Reactions

Chemical Reactions Analysis

N2-Acetylation

The N2-acetylation involves modifying the guanine base to introduce an acetyl group. This step typically uses acetic anhydride as the acetylating agent in the presence of pyridine as a base . The reaction proceeds under controlled conditions (0°C to room temperature) to ensure selective acetylation at the N2 position.

| Step | Reagents/Conditions | Key Details |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0°C → rt | Selective N2-acetylation monitored by TLC (ethyl acetate/MeOH 20:1) |

2'-O-TBDMS Silylation

The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent steps. This is achieved using tert-butyldimethylsilyl chloride (TBS-Cl) or analogous reagents under catalytic conditions . Selective silylation at the 2' position is often facilitated by organocatalysts (e.g., valinol-derived catalysts) to avoid tedious protection/deprotection strategies .

| Step | Reagents/Conditions | Key Details |

|---|---|---|

| Silylation | TBS-Cl, organocatalyst (e.g., valinol-derived), rt | Selective 2'-O-TBDMS protection with >95% purity |

5'-O-DMT Protection

The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group to enable controlled activation during oligonucleotide synthesis. This involves reacting the nucleoside with DMT chloride in the presence of a base (e.g., pyridine) and an acid catalyst (e.g., tosylic acid) .

| Step | Reagents/Conditions | Key Details |

|---|---|---|

| DMT Protection | DMT chloride, pyridine, tosylic acid, rt | Standard protocol for 5'-O-DMT protection |

Phosphoramidite Formation

The 3'-hydroxyl group is converted into a phosphoramidite for compatibility with automated DNA/RNA synthesizers. This involves reaction with 2-cyanoethyl-N,N-diisopropyl phosphoramidite (CEP) in the presence of an activator (e.g., 5-benzylthio-1H-tetrazole (BTT) ) .

| Step | Reagents/Conditions | Key Details |

|---|---|---|

| Amidite Formation | CEP amidite, BTT, THF, 0°C | Standard protocol for phosphoramidite synthesis |

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄₈H₆₄N₇O₉PSi | |

| Molecular Weight | 942.14 g/mol | |

| Purity | ≥97% (HPLC) | |

| Chemical Stability | Requires storage at -20°C |

Research Findings

-

Synthesis Efficiency :

-

Protecting Group Utility :

-

Applications :

Critical Analysis

The synthesis relies on selective protection strategies to differentiate hydroxyl groups (2', 3', 5') and functionalize the nucleoside for automated synthesis. Key challenges include:

-

Maintaining regioselectivity during silylation (2' vs. 3') .

-

Avoiding acetyl migration or deprotection during subsequent steps .

-

Ensuring compatibility with downstream oligonucleotide synthesizers (e.g., ABI platforms) .

This compound’s synthesis underscores the importance of orthogonal protection in nucleic acid chemistry, enabling precise control over reactivity during automated synthesis .

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Modified Oligonucleotides

- N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite is widely used for synthesizing oligonucleotides with specific modifications that enhance their stability and functionality. This includes the incorporation of modified nucleobases which can improve binding affinity and resistance to nucleases.

-

RNA Synthesis

- The compound is instrumental in the solid-phase synthesis of RNA, allowing for the incorporation of various chemical modifications that can be tailored for specific research needs, such as studying RNA-protein interactions or developing RNA therapeutics.

-

Therapeutic Applications

- Modified oligonucleotides synthesized using this phosphoramidite have shown promise in therapeutic contexts, including antisense therapy and RNA interference, where they can modulate gene expression effectively.

-

Analytical Techniques

- The compound facilitates the development of analytical methods for studying nucleic acids, including high-performance liquid chromatography (HPLC) and mass spectrometry, enabling researchers to analyze complex biological samples with precision.

-

Modification of mRNA Cap Structures

- A study utilized N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine phosphoramidite to synthesize mRNA cap structures, demonstrating improved stability and translation efficiency in cellular systems. The modified oligonucleotides showed enhanced binding to the ribosomal machinery compared to unmodified counterparts .

- Development of Antisense Oligonucleotides

- High-throughput Screening for RNA Therapeutics

Mechanism of Action

The mechanism of action of N2-Acetyl-2’-O-tert-butyldimethylsilyl-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a phosphate triester, completing the addition of the nucleotide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Nucleobase and Protection Chemistry

- Guanosine vs. Adenosine Analogs: The target compound’s guanosine base is critical for G-quadruplex formation or Watson-Crick pairing, while adenosine analogs (e.g., N6-benzoyl) are used in cyclic dinucleotide synthesis .

- N-Protection: Acetyl (Target): Removed via ammonium hydroxide, compatible with standard deprotection protocols . Benzoyl (Adenosine analog): Requires prolonged basic conditions, increasing risk of phosphodiester cleavage . Phenoxyacetyl (): Offers orthogonal stability but necessitates specialized deprotection .

2′-OH Protection Strategies

- TBDMS (Target) : Provides steric hindrance for RNA stability but requires anhydrous conditions to prevent premature desilylation .

- 2′-O-Methyl () : Yields nuclease-resistant RNA but limits enzymatic processing in downstream applications .

- Photocaged Thioguanosine (): Enables light-controlled activation, a feature absent in the TBDMS-protected compound .

Phosphoramidite Reactivity and Yield

- Coupling Efficiency: The target compound’s cyanoethyl phosphoramidite achieves >98% coupling efficiency under tetrazole activation, comparable to adenosine analogs .

- Yield : Synthesized in 62–97% yields (similar to and ), reflecting optimized protection-deprotection strategies .

Cost and Availability

- The target compound is priced at €471.95/g (), while adenosine analogs cost ~€110/g (). This reflects guanosine’s complex protection chemistry and lower commercial demand .

Biological Activity

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite is a modified nucleoside widely used in the synthesis of oligonucleotides. This compound exhibits significant biological activity, particularly in the context of RNA synthesis and modification. Below, we explore its synthesis, applications, and biological implications.

Synthesis and Properties

The synthesis of N2-acetyl-5'-O-DMT-guanosine involves several key steps:

- Protection of Functional Groups : The guanosine molecule undergoes protection of its hydroxyl groups and the N2 amine group. The tert-butyldimethylsilyl (TBDMS) group is introduced at the 2' position, while the 5' position is protected with a dimethoxytrityl (DMT) group.

- Acetylation : The N2 position is acetylated to enhance stability and solubility, which is crucial for subsequent reactions.

- Phosphitylation : The final step involves converting the protected nucleoside into a phosphoramidite form suitable for automated oligonucleotide synthesis.

The overall reaction can be summarized as follows:

N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine phosphoramidite serves as a building block for RNA synthesis. Its biological activity primarily stems from its incorporation into RNA strands, where it can affect:

- Stability : The acetyl and TBDMS groups help stabilize the RNA structure against enzymatic degradation.

- Functionality : Modified nucleotides can influence the folding and function of RNA molecules, potentially altering their interactions with proteins and other nucleic acids.

Applications in Research

- Synthesis of Modified Oligonucleotides : This phosphoramidite is utilized to create oligonucleotides that incorporate post-transcriptional modifications, enhancing their therapeutic potential in gene therapy and RNA interference (RNAi) applications .

- Studying RNA Structure and Function : Researchers employ this compound to investigate how modifications affect RNA behavior in cellular environments. For example, studies have shown that modified guanosines can influence mRNA stability and translation efficiency .

- Base Modification Studies : The compound has been used to synthesize oligonucleotide analogues with various base modifications, allowing for detailed studies of their biological roles .

Case Study 1: Oligonucleotide Stability

A study demonstrated that oligonucleotides synthesized with N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine exhibited enhanced resistance to nucleolytic degradation compared to unmodified counterparts. This stability is crucial for therapeutic applications where oligonucleotides need to persist in biological systems for extended periods .

Case Study 2: RNA Interference

In another investigation, modified oligonucleotides containing this phosphoramidite were tested for their efficacy in silencing target genes via RNAi mechanisms. The results indicated a significant increase in silencing efficiency when using modified nucleotides, highlighting their potential in developing more effective therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₇Si |

| Molecular Weight | 421.57 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in organic solvents |

| Application | Description |

|---|---|

| Oligonucleotide Synthesis | Used as a building block for RNA synthesis |

| Gene Silencing | Enhances efficacy in RNA interference |

| Stability Studies | Improves resistance to enzymatic degradation |

Q & A

Basic: What are the critical steps for synthesizing N2-Acetyl-2'-O-TBDMS-5'-O-DMT-guanosine 3'-CE phosphoramidite?

Answer:

Synthesis involves sequential protection of the guanosine base and sugar moieties. First, the exocyclic amine (N2) is acetylated to prevent side reactions. The 2'-hydroxyl is protected with tert-butyldimethylsilyl (TBDMS) to stabilize the RNA-like structure during solid-phase synthesis. The 5'-hydroxyl is dimethoxytritylated (DMT) for temporary protection and monitoring of coupling efficiency. Finally, the 3'-hydroxyl is activated as a cyanoethyl (CE) phosphoramidite for oligonucleotide chain elongation. Key steps include:

- Phosphitylation: React the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous CH2Cl2 with DIEA as a base .

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the amidite .

- Quality Control: Confirm purity (>95%) via reverse-phase HPLC and characterize by ³¹P NMR (δ ~149 ppm for phosphoramidite) .

Basic: How should this phosphoramidite be stored to maintain stability during oligonucleotide synthesis?

Answer:

Store the compound at ≤-15°C under argon in a desiccator to prevent hydrolysis of the phosphoramidite group. Prior to use, warm the vial to room temperature in a dry environment to avoid moisture condensation. For long-term stability (>6 months), aliquot the compound into amber vials and seal under vacuum .

Advanced: What analytical methods resolve contradictions in coupling efficiency during automated synthesis?

Answer:

Low coupling efficiency (e.g., <98% per step) can arise from amidite degradation or suboptimal activator conditions. To troubleshoot:

- Trityl Monitoring: Measure DMT+ release at 498 nm after each coupling step. Deviations >2% from expected values suggest amidite instability or activator (e.g., 1H-tetrazole) inefficiency .

- MALDI-TOF MS: Analyze failed sequences to identify deletion products, which indicate incomplete coupling. Adjust amidite concentration (0.067 M in anhydrous acetonitrile) or extend coupling time (60–120 s) .

- 31P NMR: Detect phosphoramidite hydrolysis (δ ~0 ppm for H-phosphonate byproducts) .

Advanced: How does the 2'-O-TBDMS group influence RNA synthesis fidelity compared to 2'-O-MOE or 2'-F modifications?

Answer:

The 2'-O-TBDMS group provides steric bulk, reducing nuclease resistance but improving compatibility with standard RNA synthesis protocols. In contrast:

- 2'-O-MOE: Enhances duplex stability (ΔTm +2–4°C) but requires longer coupling times due to steric hindrance .

- 2'-F: Increases binding affinity but may reduce polymerase fidelity during reverse transcription .

Methodological Note: For TBDMS-protected amidites, use 1H-tetrazole (0.3 M) as an activator and 3Å molecular sieves in acetonitrile to maintain anhydrous conditions .

Basic: What purification strategies are effective for oligonucleotides containing this modified guanosine?

Answer:

After cleavage from CPG beads (concentrated NH4OH, 55°C, 12 h), purify the crude oligonucleotide via:

- Anion-Exchange HPLC: Use a Dionex DNAPac PA200 column with a 0–100% gradient of 1.5 M NaCl in 20 mM Tris-HCl (pH 8.0) to separate full-length products .

- RP-HPLC: For desalting, employ a C18 column with 0.1 M TEAA (pH 7.0)/acetonitrile gradients. The DMT group (if retained) improves hydrophobic retention .

Advanced: How can the N2-acetyl group impact Watson-Crick base pairing in modified oligonucleotides?

Answer:

The N2-acetyl group sterically hinders Hoogsteen edge interactions but preserves Watson-Crick pairing. Validate pairing fidelity via:

- Thermal Melting (Tm): Compare Tm of duplexes with unmodified vs. modified strands. A ΔTm >3°C indicates destabilization .

- Enzymatic Assays: Test primer extension efficiency with Klenow fragment or Taq polymerase. Reduced incorporation rates suggest impaired base pairing .

Basic: What safety precautions are essential when handling this phosphoramidite?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved N95 respirator if handling powder .

- Spill Management: Collect solid spills with a PTFE-coated scoop and decontaminate surfaces with 70% ethanol. Avoid aqueous solutions to prevent phosphoramidite hydrolysis .

Advanced: What strategies mitigate side reactions during large-scale oligonucleotide synthesis with this amidite?

Answer:

- Capping Optimization: Use acetic anhydride/N-methylimidazole in THF to acetylate unreacted 5'-OH groups (capping efficiency >99.5%) .

- Oxidation Control: Replace standard I2/H2O with 0.02 M tert-butyl hydroperoxide in CH3CN to minimize phosphotriester formation .

- Scale-Up Protocol: Increase activator (5-ethylthio-1H-tetrazole) concentration to 0.4 M for faster coupling kinetics at 25°C .

Advanced: How does the 3'-CE phosphoramidite group influence coupling efficiency in RNA vs. DNA synthesis?

Answer:

The 3'-CE group is universally compatible with both RNA and DNA synthesizers. However, RNA synthesis requires:

- Lower Activator Concentrations: 0.3 M 1H-tetrazole instead of 0.45 M for DNA, to reduce acid-catalyzed TBDMS deprotection .

- Strict Anhydrous Conditions: Moisture >10 ppm in acetonitrile reduces coupling efficiency by 15–20% .

Basic: What spectroscopic techniques confirm the identity of this phosphoramidite?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.